{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate
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Overview
Description
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the attachment of the piperidine-carbodithioate moiety under controlled conditions, often using reagents like thionyl chloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating certain diseases by modulating specific molecular targets.
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. This interaction can modulate various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
Benzophenone derivatives: Compounds with similar structural features used in different applications.
Uniqueness
What sets {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H26N6OS2 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C19H26N6OS2/c1-12-8-13(2)10-25(9-12)19(27)28-11-16-22-17(20)24-18(23-16)21-14-6-4-5-7-15(14)26-3/h4-7,12-13H,8-11H2,1-3H3,(H3,20,21,22,23,24) |
InChI Key |
YGMKXVKSOHULFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N)C |
Origin of Product |
United States |
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